Exocyclic Amine Protection Yields Orthogonal SPPS Building Block Distinct from 1-Fmoc-4-Aminomethylpiperidine
The target compound (CAS 1049729-27-2) features the Fmoc protecting group covalently attached to the exocyclic aminomethyl nitrogen of the piperidine scaffold, as verified by the IUPAC name 9H-fluoren-9-ylmethyl (4-piperidinylmethyl)carbamate hydrochloride . This structural arrangement differs fundamentally from the regioisomeric 1-Fmoc-4-aminomethylpiperidine (CAS 391248-14-9), where the Fmoc group is located on the piperidine ring nitrogen, yielding the name 4-(aminomethyl)-1-N-Fmoc-piperidine [1]. The molecular formulas diverge accordingly: the target compound carries the Fmoc group on the side chain carbamate, whereas the regioisomer incorporates Fmoc as a carbamate on the piperidine nitrogen .
| Evidence Dimension | Fmoc protection site and resulting synthetic orthogonality |
|---|---|
| Target Compound Data | Fmoc on exocyclic aminomethyl nitrogen (C21H24N2O2·HCl, MW 372.89) |
| Comparator Or Baseline | 1-Fmoc-4-aminomethylpiperidine (CAS 391248-14-9): Fmoc on piperidine ring nitrogen (C21H24N2O2, base MW 336.43) |
| Quantified Difference | Protection site shift from piperidine N to side chain CH2NH2; generates orthogonal addressing of piperidine vs. primary amine functionalities |
| Conditions | Structural verification by ChemSpider and ChemicalBook databases |
Why This Matters
This regioisomeric difference is procurement-critical: selecting the wrong CAS number yields a building block with the opposite orthogonality profile, rendering it incompatible with synthetic schemes requiring a free piperidine nitrogen for late-stage diversification.
- [1] ChemicalBook. 4-(Aminomethyl)-1-N-Fmoc-piperidine. CAS 391248-14-9. View Source
